molecular formula C19H19Br2ClN4O B446606 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B446606
M. Wt: 514.6g/mol
InChI Key: BJLPGTGSWHQVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a dibromophenyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Dibromophenyl Group: This step may involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the Adamantane Moiety: This can be done through a coupling reaction, often using a carboxylation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the adamantane moiety.

    Reduction: Reduction reactions could target the halogenated phenyl group or the triazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the halogenated sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: It could be used in the development of novel materials with specific properties.

Biology

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

Industry

    Chemical Manufacturing: Use in the synthesis of other complex molecules or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,4-Triazol-1-yl)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide
  • 3-(1H-1,2,4-Triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide

Uniqueness

The unique combination of the triazole ring, dibromophenyl group, and adamantane moiety in 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19Br2ClN4O

Molecular Weight

514.6g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2,4-dibromophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H19Br2ClN4O/c20-13-1-2-15(14(21)4-13)24-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)26-10-23-17(22)25-26/h1-2,4,10-12H,3,5-9H2,(H,24,27)

InChI Key

BJLPGTGSWHQVQA-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)Br)Br

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)Br)Br

Origin of Product

United States

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